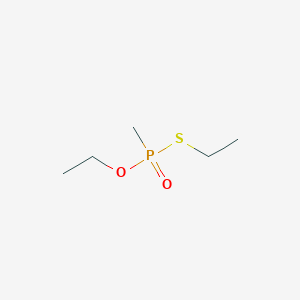

O,S-Diéthyl méthylphosphonothioate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phosphonate derivatives, such as diethyl (phenylamino) methylphosphonate derivatives, involves specific reactants and conditions to achieve high yields and confirm their structures through spectroscopic methods like UV–Vis, FT-IR, and NMR (Moumeni et al., 2020). Another study on the asymmetric synthesis of diethyl (R)‐(−)‐(1‐Amino‐3‐Methylbutyl)Phosphonate showcases detailed steps in producing phosphonate derivatives, emphasizing the importance of reactant selection and reaction conditions (Smith et al., 2003).

Molecular Structure Analysis

The crystal structure of O,O-diethyl phthalimidophosphonothioate (Ditalimphos) reveals two molecules per asymmetric unit with nearly parallel ring systems, providing insights into the molecular orientation and interactions within the structure (Baughman & Paulos, 2005).

Chemical Reactions and Properties

Studies on ion-molecule reactions of O,S-dimethyl methylphosphonothioate show evidence of intramolecular sulfur oxidation, highlighting nucleophilic reaction pathways leading to selective perhydrolysis of nerve agents to relatively nontoxic products (McAnoy et al., 2009). This demonstrates the chemical reactivity and potential applications in decontaminating hazardous substances.

Physical Properties Analysis

The synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, including DFT calculations and thermogravimetric (TG) analysis, offer insights into the compound's thermal stability and electronic properties. This study highlights the importance of theoretical and experimental analyses in understanding the physical properties of phosphonate derivatives (Uppal et al., 2018).

Chemical Properties Analysis

Research on manganese dioxide nanoparticles-silver-Y zeolite as a nanocomposite catalyst for the decontamination reactions of O,S-diethyl methyl phosphonothiolate illustrates the compound's reactivity and potential for environmental remediation. This study demonstrates the chemical properties and applicability of phosphonothioates in decontaminating organophosphorus compounds (Dastafkan et al., 2015).

Applications De Recherche Scientifique

Inhibiteur de la cholinestérase

L'O,S-Diéthyl méthylphosphonothioate est utilisé comme inhibiteur de la cholinestérase . La cholinestérase est une enzyme essentielle au bon fonctionnement du système nerveux des humains, des autres vertébrés et des insectes. En inhibant cette enzyme, l'this compound peut être utilisé en recherche pour comprendre les effets de l'inhibition de la cholinestérase.

Produits pharmaceutiques

Ce composé est également utilisé dans l'industrie pharmaceutique . Bien que les applications spécifiques puissent varier, des composés comme celui-ci sont souvent utilisés dans la synthèse de médicaments, en particulier ceux qui interagissent avec le système nerveux.

Intermédiaires

L'this compound sert d'intermédiaire dans diverses réactions chimiques . En tant qu'intermédiaire, il peut être utilisé dans la synthèse d'une large gamme d'autres composés.

Produits chimiques fins

Il est utilisé dans la production de produits chimiques fins . Les produits chimiques fins sont des substances chimiques pures et uniques qui sont produites en quantités limitées selon des spécifications précises pour leur usage prévu.

Agents phosphorylants

Ce composé sert d'agent phosphorylant . Les agents phosphorylants sont utilisés en chimie pour introduire un groupe phosphoryle dans une molécule organique. Il s'agit d'une réaction clé dans de nombreux processus biologiques.

Agents phosphitylants

L'this compound sert également d'agent phosphitylant . Les agents phosphitylants sont utilisés en chimie pour introduire un groupe phosphityle dans une molécule organique.

Recherche sur l'absorptivité infrarouge

Le coefficient d'absorptivité infrarouge en phase vapeur de l'this compound a été mesuré, ce qui peut être utile dans divers domaines tels que la science environnementale, l'astronomie et la défense .

Mécanisme D'action

Target of Action

O,S-Diethyl methylphosphonothioate primarily targets cholinesterase enzymes . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, O,S-Diethyl methylphosphonothioate disrupts normal nerve function .

Mode of Action

O,S-Diethyl methylphosphonothioate acts as an inhibitor of cholinesterase . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by O,S-Diethyl methylphosphonothioate is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase, O,S-Diethyl methylphosphonothioate disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons .

Pharmacokinetics

Metabolism may occur in the liver, and excretion is likely through the kidneys .

Result of Action

The inhibition of cholinesterase by O,S-Diethyl methylphosphonothioate leads to an overstimulation of the neurons due to the accumulation of acetylcholine. This can result in a range of symptoms, including muscle weakness, blurred vision, and difficulty breathing .

Action Environment

The action, efficacy, and stability of O,S-Diethyl methylphosphonothioate can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and rate of hydrolysis. Additionally, the presence of other chemicals can influence its reactivity and toxicity .

Safety and Hazards

O,S-Diethyl methylphosphonothioate is extremely hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, and do not ingest .

Propriétés

IUPAC Name |

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870981 | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2511-10-6 | |

| Record name | O,S-Diethyl P-methylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is O,S-Diethyl methylphosphonothioate often used as a VX simulant?

A1: OSDEMP shares a similar chemical structure with VX, particularly the presence of the P=O and P-S bonds. This structural similarity results in comparable reactivity with decontaminants and degradation pathways, making OSDEMP a valuable surrogate for studying VX detoxification without the inherent risks associated with the actual nerve agent. []

Q2: How does OSDEMP react with decontaminants? Can you provide an example?

A2: OSDEMP can be effectively decontaminated through various methods, including oxidation and hydrolysis. For instance, N,N-dichlorobenzylamine effectively neutralizes OSDEMP in an acetonitrile-water solution. This reaction rapidly converts OSDEMP into non-toxic products, highlighting its potential for decontamination strategies. [] Another example involves using N,N-dichlorovaleramide, which oxidizes OSDEMP into non-toxic products in an acetonitrile-water medium. The reaction is instantaneous, further emphasizing the efficacy of oxidative decontamination for this VX simulant. []

Q3: What are the environmental implications of OSDEMP, and how is it typically analyzed?

A3: Similar to its parent compound VX, the release of OSDEMP into the environment poses potential risks. Factors such as pH and contact time significantly impact its interactions with various materials like charcoal, plastic, and butyl rubber. [] Analyzing OSDEMP typically involves gas chromatography coupled with flame photometric detectors (GC-FPD) to quantify its presence in environmental samples. []

Q4: Have there been any computational studies investigating the reactivity of OSDEMP?

A4: Yes, computational studies have provided valuable insights into the reactivity of OSDEMP, particularly concerning its hydrolysis. Research has demonstrated that the reaction of OSDEMP with hydroxide ions (HO-) results in both P-S and P-O bond cleavages. [] These findings enhance our understanding of the degradation pathways of OSDEMP and, by extension, provide insights into the behavior of VX in similar environments.

Q5: Are there any alternative materials or strategies being investigated for the detoxification of compounds like OSDEMP and VX?

A5: Research has explored various materials and strategies for the detoxification of organophosphorus compounds like OSDEMP and VX. One promising approach involves using a composite material, Mg3 Al-LDH-Nb6, which catalyzes the degradation of OSDEMP through perhydrolysis. [] This method effectively detoxifies OSDEMP under mild conditions, showcasing its potential for safely neutralizing both nerve agent simulants and potentially actual nerve agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)